Product packaging for Az-18,19,20-TN-PGE2(Cat. No.:CAS No. 117625-46-4)

Az-18,19,20-TN-PGE2

Cat. No.: B053161
CAS No.: 117625-46-4
M. Wt: 429.5 g/mol
InChI Key: MSVDJLMZDIYYEF-LOMFHENISA-N
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Description

Overview of Prostaglandin (B15479496) E2 (PGE2) Biosynthesis and Endogenous Physiological Roles

Cyclooxygenase (COX-1 and COX-2) Pathways and Terminal PGE Synthases (mPGES-1, mPGES-2, cPGES) in PGE2 Generation

The biosynthesis of Prostaglandin E2 (PGE2) is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane's phospholipids (B1166683) by phospholipase A2. wikipedia.org Once liberated, arachidonic acid is converted into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). wikipedia.org This conversion is catalyzed by the bifunctional cyclooxygenase (COX) enzymes, which exist as two primary isoforms: COX-1 and COX-2. wikipedia.orgflybase.org

COX-1 is constitutively expressed in most tissues and is considered a "housekeeping" enzyme, responsible for producing prostanoids that mediate vital homeostatic functions. flybase.orgnih.gov

COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, growth factors, and cytokines, leading to a significant increase in prostanoid production at sites of inflammation and in pathological conditions. flybase.orgidrblab.netnih.gov

The final and rate-limiting step in PGE2 synthesis is the isomerization of PGH2, a reaction catalyzed by a family of terminal prostaglandin E synthases (PGES). wikipedia.orgdntb.gov.ua There are three known isoforms:

Cytosolic PGES (cPGES): This enzyme is constitutively expressed and functionally coupled with COX-1, mediating the immediate production of PGE2 involved in physiological homeostasis. nih.govnih.gov

Microsomal PGES-1 (mPGES-1): As an inducible enzyme, mPGES-1 expression is upregulated by pro-inflammatory stimuli, similar to COX-2. nih.govnih.gov It is functionally coupled with the inducible COX-2 enzyme, leading to the large-scale production of PGE2 during inflammation. nih.govnih.gov

Microsomal PGES-2 (mPGES-2): This isoform is also constitutively expressed and can couple with both COX-1 and COX-2 to contribute to PGE2 production. nih.govnih.gov

Cellular Transport and Enzymatic Inactivation of Endogenous PGE2 (e.g., 15-PGDH, SLCO2A1)

The biological activity of PGE2 is tightly controlled not only by its synthesis but also by its transport and subsequent metabolic inactivation. After being synthesized, PGE2 is transported out of the cell to act on target receptors in an autocrine or paracrine fashion. The termination of PGE2 signaling is primarily mediated by a two-step process involving cellular uptake and enzymatic degradation.

The key transporter responsible for bringing extracellular PGE2 back into the cytoplasm is the solute carrier organic anion transporter family member 2A1 (SLCO2A1), also known as the prostaglandin transporter (PGT). biorxiv.orgplos.org This uptake is a critical step for prostanoid clearance. biorxiv.org Once inside the cell, PGE2 is rapidly oxidized and inactivated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govplos.org 15-PGDH catalyzes the conversion of the C15-hydroxyl group of PGE2 into a ketone, yielding the biologically inactive 15-keto-PGE2 metabolite. plos.org The coordinated action of the SLCO2A1 transporter and the 15-PGDH enzyme ensures a rapid turnover of PGE2, maintaining low tissue concentrations under normal physiological conditions and preventing excessive signaling. plos.org

Diverse Biological Functions of PGE2 in Homeostasis (e.g., vascular tone, gastrointestinal protection, tissue repair, immune modulation)

PGE2 exerts a wide spectrum of biological effects by binding to its four distinct G-protein-coupled receptor subtypes (EP1, EP2, EP3, and EP4), which are expressed differently across various cell types. wikipedia.orgnih.gov This allows PGE2 to play multifaceted roles in maintaining bodily homeostasis.

Vascular Tone: PGE2 is a potent vasodilator, contributing to the regulation of blood flow and systemic blood pressure. wikipedia.orgwikipedia.org In the kidney, it is crucial for maintaining renal blood flow and the glomerular filtration rate. wikipedia.org

Gastrointestinal Protection: In the stomach, PGE2 produced via the COX-1 pathway plays a critical protective role. It inhibits gastric acid secretion and stimulates the secretion of cytoprotective mucus and bicarbonate, preserving the integrity of the mucosal lining. wikipedia.orggithub.com

Tissue Repair: PGE2 is a key mediator of tissue repair and regeneration following injury in various organs, including bone, skeletal muscle, and skin. nih.govcaymanchem.com For instance, it can accelerate fracture healing and promote the repair of muscles after injury. caymanchem.com

Immune Modulation: The role of PGE2 in immunity is complex. While it contributes to the cardinal signs of inflammation like vasodilation, it also has potent immunosuppressive functions. wikipedia.orgnih.gov PGE2 can suppress the function of T-lymphocytes and inhibit B-lymphocytes from developing into antibody-producing cells, thereby modulating the adaptive immune response. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31N3O5 B053161 Az-18,19,20-TN-PGE2 CAS No. 117625-46-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117625-46-4

Molecular Formula

C23H31N3O5

Molecular Weight

429.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H31N3O5/c24-26-25-17-10-7-16(8-11-17)9-12-18(27)13-14-20-19(21(28)15-22(20)29)5-3-1-2-4-6-23(30)31/h1,3,7-8,10-11,13-14,18-22,27-29H,2,4-6,9,12,15H2,(H,30,31)/b3-1-,14-13+/t18?,19-,20-,21+,22-/m1/s1

InChI Key

MSVDJLMZDIYYEF-LOMFHENISA-N

SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=C(C=C2)N=[N+]=[N-])O)CC=CCCCC(=O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(CCC2=CC=C(C=C2)N=[N+]=[N-])O)C/C=C\CCCC(=O)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=C(C=C2)N=[N+]=[N-])O)CC=CCCCC(=O)O)O

Synonyms

17-(4-azidophenyl)-18,19,20-trinorprostaglandin E2
Az-18,19,20-TN-PGE2

Origin of Product

United States

Rationale for Synthetic Prostaglandin E2 Analog Development in Academic Research

Addressing Selectivity and Potency Challenges of Endogenous Prostaglandin (B15479496) E2

While essential for numerous physiological processes, endogenous PGE2 is often a challenging molecule for targeted research and therapeutic development. Its biological actions are widespread and sometimes contradictory, which is a direct consequence of its ability to activate four different EP receptor subtypes (EP1-4), each linked to distinct intracellular signaling pathways. nih.gov Furthermore, PGE2 is chemically unstable and has a very short biological half-life due to rapid metabolic degradation by 15-PGDH. plos.org

These characteristics create significant challenges in dissecting the specific contribution of a single EP receptor pathway to a biological outcome. To address this, researchers synthesize PGE2 analogs with specific goals:

Enhanced Stability: Modifications to the core structure, such as the addition of methyl groups (e.g., 16,16-dimethyl PGE2), can protect the molecule from rapid enzymatic degradation, prolonging its duration of action. nih.gov

Receptor Selectivity: By altering functional groups on the prostaglandin scaffold, chemists can design analogs that preferentially bind to and activate a single EP receptor subtype. nih.gov The use of selective EP1, EP2, EP3, or EP4 agonists allows researchers to isolate and study the specific functions mediated by each receptor, which would be impossible using the non-selective native PGE2. nih.gov

Exploration of Structure-Activity Relationships (SAR) within Prostanoid Analogues

The development of effective and selective PGE2 analogs relies heavily on the systematic exploration of their structure-activity relationships (SAR). SAR studies involve the synthesis of a series of related compounds where specific parts of the molecule are methodically altered to determine how these changes affect the compound's biological activity, such as its binding affinity and potency at a target receptor.

Key structural features of the PGE2 molecule are often targeted for modification in SAR studies:

The Carboxylic Acid Tail (α-chain): Modification of the C-1 carboxyl group, for example, by converting it to an ethyl amide, can increase the molecule's lipid solubility, potentially improving tissue uptake and potency. caymanchem.com

The Hydrocarbon Tail (ω-chain): Alterations to the omega tail are common. For instance, the creation of 17-phenyl trinor PGE2, where the terminal carbons are replaced with a phenyl group, has been shown to generate potent agonists at certain EP receptors. hmdb.cacaymanchem.com

The Cyclopentane Ring: The hydroxyl and ketone groups on the central five-membered ring are critical for activity. Modifications at these positions are carefully studied to understand their role in receptor activation. ontosight.ai

Through these detailed SAR explorations, researchers can identify the precise chemical features necessary for potent and selective interaction with a specific prostanoid receptor, leading to the design of superior research tools and potential therapeutic agents. caymanchem.com

Positioning of Az-18,19,20-TN-PGE2 as a Research Compound within the Landscape of Prostanoid Chemistry and Biology

This compound, also known by its full chemical name 17-(4-Azidophenyl)-18,19,20-trinorprostaglandin E2, is a synthetic analog of Prostaglandin E2 (PGE2) that holds a unique position in prostanoid research. ontosight.ai Its structure is distinguished from the endogenous PGE2 by two key modifications: the shortening of the omega side chain by three carbons ("trinor") and the introduction of a phenyl group with an azide (B81097) (N3) functionality at the 17-position. ontosight.aiontosight.ai

This distinct chemical architecture makes this compound a valuable tool for several specialized research applications. The primary significance of the azide group is its utility in photoaffinity labeling. ontosight.ai When exposed to ultraviolet light, the azide group converts into a highly reactive nitrene, which can form a covalent bond with nearby molecules, such as the ligand-binding domain of a receptor. ontosight.ai This allows for the permanent "tagging" and subsequent identification of PGE2 binding partners, providing crucial insights into receptor structure and interaction.

Furthermore, the azide group facilitates "click chemistry" reactions. ontosight.ai This allows for the convenient attachment of reporter molecules, such as fluorescent dyes or biotin, to the PGE2 analog. These labeled probes are instrumental in various biochemical and imaging studies to visualize receptor distribution and trafficking within cells and tissues.

From a biological standpoint, this compound is characterized as an agonist for certain EP receptor subtypes. Research has shown that related phenyl-trinor-PGE2 analogs act as agonists for EP1 and EP3 receptors. caymanchem.comcaymanchem.com For instance, 17-phenyl trinor PGE2 has demonstrated agonistic activity at EP1 and EP3 receptors in mice and EP1, EP3, and EP4 receptors in rats. caymanchem.com This receptor selectivity allows researchers to investigate the specific physiological and pathological roles mediated by these particular receptor subtypes. For example, the EP1 receptor has been implicated in the autoamplification of PGE2 production in osteoblastic cells. nih.gov

By providing a means to identify, visualize, and selectively activate specific prostanoid receptors, this compound serves as a sophisticated research tool. It enables a deeper exploration of the molecular mechanisms underlying the diverse effects of PGE2, contributing to the broader understanding of prostanoid chemistry and biology. ontosight.ai

Interactive Data Table: Research Applications of this compound

FeatureResearch ApplicationSignificance in Prostanoid Research
Azide (N3) Group Photoaffinity LabelingCovalently binds to and allows for the identification of PGE2 receptor binding sites and interacting proteins. ontosight.ai
Azide (N3) Group Click ChemistryEnables the attachment of fluorescent probes or other tags for receptor visualization and tracking. ontosight.ai
Receptor Agonism Selective EP Receptor ActivationAllows for the study of specific biological responses mediated by EP1 and EP3 receptors. nih.govcaymanchem.comcaymanchem.com
Synthetic Analog Development of New Therapeutic AgentsServes as a lead compound for designing novel drugs targeting inflammation and other diseases regulated by PGE2. ontosight.ai

An in-depth examination of the synthetic methodologies and chemical modifications for this compound reveals a strategic convergence of established prostaglandin chemistry with specialized derivatization techniques. The creation of this specific prostaglandin E2 (PGE2) analogue, characterized by a truncated omega chain and the incorporation of an azide functional group, is tailored for advanced mechanistic research. The nomenclature "this compound" implies a PGE2 structure where the terminal carbons 18, 19, and 20 have been removed (trinor) and an azide (Az) moiety has been introduced, likely as part of a phenyl group attached at position 17.

Molecular Pharmacology of Az 18,19,20 Tn Pge2

E-Prostanoid Receptor (EP Receptor) Binding Affinity and Selectivity Profiling

The initial step in the pharmacological action of this PGE2 analog is its binding to one or more of the four G-protein-coupled EP receptor subtypes: EP1, EP2, EP3, and EP4. Its affinity and selectivity for these receptors determine its biological effects.

Quantitative Assessment of Binding to EP1, EP2, EP3, and EP4 Receptors

Binding affinity studies, typically measured by the inhibition constant (Ki), quantify the strength of the interaction between the analog and each EP receptor subtype. Data from studies on 17-phenyl-18,19,20-trinor-PGE2 in different species indicate a distinct binding profile. In murine models, it demonstrates a high affinity for the EP1 and EP3 receptors. caymanchem.com Studies using rat receptors also show high affinity for EP1 and EP3, with additional significant binding to the EP4 receptor. caymanchem.com

Table 1: EP Receptor Binding Affinities (Ki, nM) of 17-phenyl-18,19,20-trinor-PGE2 in Mouse

Receptor Subtype Ki (nM)
EP1 14 caymanchem.com
EP2 Data not available
EP3 3.7 caymanchem.com

Table 2: EP Receptor Binding Affinities (Ki, nM) of 17-phenyl-18,19,20-trinor-PGE2 in Rat

Receptor Subtype Ki (nM)
EP1 25 caymanchem.com
EP2 Data not available
EP3 4.3 caymanchem.com

Comparative Receptor Selectivity Analysis versus Endogenous PGE2 and Other Prostanoid Ligands

Characterization of Downstream Signaling Pathway Activation

Upon binding to its target EP receptors, the analog initiates a cascade of intracellular signaling events. The specific pathways activated are dictated by the G-protein coupling of the engaged receptor subtype.

G-Protein Coupling Specificity (Gs, Gi, Gq) and Associated Effectors (e.g., Adenylate Cyclase, Phospholipase C)

The differential G-protein coupling of the EP receptors leads to distinct downstream signaling pathways. Based on its agonism at EP1, EP3, and to some extent EP4 receptors, the following G-protein coupling is anticipated:

EP1 Receptor Activation: The EP1 receptor is known to couple to the Gq family of G-proteins. Activation of Gq leads to the stimulation of its primary effector, phospholipase C (PLC).

EP3 Receptor Activation: The EP3 receptor primarily couples to the Gi family of G-proteins. The activation of Gi results in the inhibition of the enzyme adenylate cyclase.

EP4 Receptor Activation: The EP4 receptor, similar to the EP2 receptor, couples to the Gs family of G-proteins. Gs activation leads to the stimulation of adenylate cyclase.

Therefore, this compound is expected to activate Gq- and Gi-mediated pathways potently, with a potential for Gs-mediated signaling in tissues where it engages the EP4 receptor.

Intracellular Second Messenger Modulation (e.g., cAMP, Ca2+ Flux)

The activation of effector enzymes by their respective G-proteins leads to changes in the concentration of intracellular second messengers:

Calcium (Ca2+) Mobilization: Activation of the EP1-Gq-PLC pathway results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and increasing intracellular Ca2+ flux.

Cyclic AMP (cAMP) Modulation: The effects on cAMP are bidirectional. Through its potent agonism at the EP3 receptor, which is coupled to Gi, the analog is expected to decrease intracellular cAMP levels by inhibiting adenylate cyclase. medchemexpress.com Conversely, its activity at the EP4 receptor, coupled to Gs, would stimulate adenylate cyclase and lead to an increase in intracellular cAMP levels. The net effect on cAMP in a given cell type would depend on the relative expression and activation of EP3 and EP4 receptors.

Activation of Key Intracellular Kinase Cascades (e.g., PKA, MAPK, PI3K)

The modulation of second messengers subsequently activates various intracellular protein kinase cascades that mediate the ultimate cellular responses:

Protein Kinase A (PKA): The Gs-cAMP pathway initiated by EP4 activation leads to the activation of PKA.

Mitogen-Activated Protein Kinase (MAPK): There is evidence that EP1 and EP3 receptor activation can lead to the phosphorylation and activation of the MAPK pathway, including extracellular-signal-regulated kinase 1/2 (ERK1/2) and p38MAPK. portlandpress.com Studies involving 17-phenyl-trinor-PGE2 have shown that as an EP1/EP3 agonist, it can augment the phosphorylation of p38MAPK and ERK. portlandpress.com

Phosphatidylinositol 3-Kinase (PI3K): While direct evidence for this specific analog is limited, PGE2-mediated activation of EP4 receptors has been linked to the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and migration. nih.gov

Absence of Publicly Available Data for Az-18,19,20-TN-PGE2 Precludes Detailed Pharmacological Analysis

Despite extensive searches of scientific literature and chemical databases, no specific information is publicly available for the compound designated as "this compound." Consequently, a detailed article on its molecular pharmacology, receptor interactions, and metabolic fate, as per the requested outline, cannot be generated.

The nomenclature suggests it is an analog of Prostaglandin (B15479496) E2 (PGE2), likely with a nitrogen substitution ("Aza") and a shortening of the terminal omega chain ("trinor"). While research exists on various aza-prostaglandins and trinor-prostaglandin analogs, such as 17-phenyl-18,19,20-trinor-PGE2, no data specifically corresponds to "this compound."

This lack of information prevents a scientifically accurate discussion of the following topics:

Enzymatic Stability and Biotransformation in Preclinical Research Systems:The metabolic fate of this compound, including its stability in cellular and subcellular fractions and the identity of its primary metabolites, has not been described in the available literature.

It is possible that this compound is a novel compound currently under investigation and not yet disclosed in public forums, a proprietary molecule with limited data access, or an internal research code not used in published literature. Without primary research data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy.

Preclinical Biological Activities of Az 18,19,20 Tn Pge2

In Vitro Studies of Cellular Responses

Prostaglandin (B15479496) E2 is a critical regulator of hematopoietic stem cell (HSC) homeostasis. tocris.comthno.org It has been shown to enhance the survival, expansion, and engraftment of HSCs. thno.orgthno.org For instance, ex vivo pulse exposure of HSCs to PGE2 can increase their proliferation and entry into the cell cycle. iu.edu This effect is partly mediated through the EP4 receptor and involves the cAMP/PKA signaling axis. thno.org In vivo treatment with 16,16-dimethyl PGE2, a stable analog, can preserve the self-renewal properties of hematopoietic stem cells while preventing their differentiation during in vitro expansion. caymanchem.com PGE2 has also been shown to inhibit apoptosis in hematopoietic stem and progenitor cells (HSPCs). nih.gov

In the context of skin cells, PGE2's role is complex. It can stimulate the proliferation of murine keratinocytes through the activation of the epidermal growth factor receptor (EGFR) and its downstream signaling pathways, as well as by increasing cyclic AMP (cAMP) production. nih.gov However, PGE2 is also implicated in driving keratinocytes into a state of senescence. thedermdigest.comaging-us.comnih.gov Interestingly, it may also allow some of these senescent cells to bypass normal cell cycle arrest and acquire pre-cancerous characteristics, a process potentially mediated by the PTGS2/PGE2/EP4 pathway. thedermdigest.comaging-us.com

The effects of PGE2 on cell proliferation can be concentration-dependent. For example, in human tendon stem cells, low concentrations of PGE2 enhance proliferation and maintain stemness, while high concentrations decrease proliferation and induce differentiation into non-tenocyte lineages. nih.govplos.org

Table 1: Effects of PGE2 on Cell Proliferation and Differentiation

Cell TypeEffectKey Findings
Hematopoietic Stem Cells (HSCs) Promotes proliferation and self-renewalEnhances survival, expansion, and engraftment. thno.orgthno.org Inhibits apoptosis. nih.gov Preserves self-renewal properties during in vitro culture. caymanchem.com
Keratinocytes Complex/Dual RoleStimulates proliferation via EGFR and cAMP pathways. nih.gov Induces senescence but can also promote escape from senescence. thedermdigest.comaging-us.com
Tendon Stem Cells Biphasic EffectLow concentrations enhance proliferation; high concentrations decrease proliferation and induce non-tendinous differentiation. nih.govplos.org

PGE2 is a key mediator of inflammation, exhibiting both pro- and anti-inflammatory properties. mdpi.commedicaljournals.se It can enhance its own production in a positive feedback loop. nih.gov In response to stimuli like UV radiation, inflammatory mediators released from keratinocytes can stimulate fibroblasts to produce more PGE2. mdpi.com

PGE2's synthesis is a multi-step enzymatic process. It begins with the release of arachidonic acid from cell membranes by phospholipase A2. nih.gov Cyclooxygenase (COX) enzymes, particularly the inducible COX-2, then convert arachidonic acid to prostaglandin H2, which is subsequently converted to PGE2 by prostaglandin E synthases. nih.govnih.gov The expression of these enzymes, including cytoplasmic phospholipase A2, COX-2, and microsomal prostaglandin E synthases, is often overexpressed in cancerous tissues compared to normal tissues. nih.gov

PGE2 can also influence the production of other inflammatory molecules. For example, it can stimulate the production of IL-1 and TNF-alpha, which in turn can further amplify the inflammatory response. mdpi.com Conversely, PGE2 can also suppress the production of certain acute-inflammatory mediators, contributing to its dual role in inflammation. nih.gov

PGE2 significantly modulates the function of various immune cells. mdpi.comnih.gov It can suppress the effector functions of macrophages and neutrophils. nih.gov In neuroblastoma, PGE2 can polarize tumor-associated macrophages (TAMs) towards an M2-like phenotype, which is associated with tumor promotion. nih.gov

Regarding dendritic cells (DCs), PGE2 plays a role in their differentiation and maturation from bone marrow progenitor cells, acting via the EP1 receptor. nih.govnih.gov However, it can also suppress the ability of DCs to attract T cells, thereby inducing immune tolerance. nih.govnih.gov

PGE2 has a notable impact on T lymphocytes. It can suppress Th1 cell-mediated immunity while promoting Th2 and Th17 responses. nih.gov It also promotes the function of regulatory T cells (Tregs). nih.gov In chronically activated human CD8+ T cells, PGE2 can promote features of replicative senescence. plos.org PGE2 can also inhibit the proliferation and cytotoxic activity of CD8+ T cells. nih.gov Furthermore, PGE2 can directly and indirectly inhibit the development and activation of B lymphocytes. binasss.sa.cr

Myeloid-derived suppressor cells (MDSCs), a group of immunosuppressive cells, are also influenced by PGE2. Both tumor-derived and autocrine PGE2 can be involved in the differentiation and activation of MDSCs. nih.gov

PGE2 has been implicated in promoting cell migration, adhesion, and invasion, particularly in the context of cancer. researchgate.netnih.gov In hepatocellular carcinoma cells, PGE2 treatment has been shown to significantly increase cell adhesion, migration, and invasion. nih.gov This effect is associated with the activation of focal adhesion kinase (FAK) and its downstream signaling proteins, paxillin (B1203293) and Erk2. nih.gov

Similarly, in melanoma models, PGE2 can enhance migration and invasion, potentially by disrupting the tumor-suppressive interaction between E-cadherin and caveolin-1. mdpi.com The activation of EP2 and EP4 receptors by PGE2 has been linked to increased migration and invasion in tumor progression. oncotarget.com

PGE2 can induce significant changes in gene and protein expression in various cell types. In keratinocytes, PGE2 stimulates the expression of cyclin D1 and vascular endothelial growth factor (VEGF). nih.gov In human fibroblasts, PGE2 can down-regulate the expression of collagen I while increasing the production of matrix metalloproteinases (MMPs) like MMP-1 and MMP-3. mdpi.com

In pancreatic cancer cells, several proteins involved in PGE2 generation, such as cytoplasmic phospholipase A2, COX-2, and prostaglandin E synthases, are overexpressed. nih.gov In human tendon stem cells, high concentrations of PGE2 lead to increased expression of non-tenocyte related genes like PPARγ, collagen type II, and osteocalcin, while lower concentrations are associated with higher expression of stem cell markers such as SSEA-4 and Stro-1. nih.govplos.org

In Vivo Studies in Non-Human Animal Models

In vivo studies in animal models have further elucidated the biological activities of PGE2 and its analogs. In mice, systemic administration of a stable PGE2 analog, 16,16-dimethyl PGE2 (dmPGE2), has been shown to increase the number of hematopoietic stem and progenitor cells. nih.gov This treatment was also found to accelerate hematopoietic recovery following radiation injury by inhibiting the apoptosis of these cells and enhancing the microenvironmental response to the injury. nih.gov

In a mouse model of focal forebrain ischemia, targeting the PGE2 receptor EP2 has shown therapeutic potential. Treatment with a selective EP2 antagonist improved neurological scores and reduced infarct volumes after a transient middle cerebral artery occlusion. acs.org

Studies in mouse models of cancer have shown that PGE2 can promote tumor growth and metastasis. For example, in a melanoma model, PGE2 administration blocked the tumor-suppressive effects of the CAV1/E-cadherin complex and increased metastasis. mdpi.com In xenograft models of breast cancer, the export of PGE2 from cancer cells via the MRP4 transporter was linked to increased metastasis, while the growth of the primary tumor was not affected. oncotarget.com

Table 2: Summary of In Vivo Findings for PGE2 and its Analogs in Animal Models

Animal ModelCompound/TargetKey Findings
Radiation-injured mice 16,16-dimethyl PGE2 (dmPGE2)Accelerated hematopoietic recovery, inhibited HSPC apoptosis. nih.gov
Mouse model of ischemic stroke EP2 receptor antagonistReduced infarct volume and improved neurological scores. acs.org
Mouse melanoma model PGE2Increased metastasis by blocking tumor-suppressive pathways. mdpi.com
Mouse breast cancer xenograft model MRP4 (PGE2 transporter)Inhibition of PGE2 export decreased spontaneous metastasis. oncotarget.com

Pharmacological Efficacy in Models of Inflammation and Tissue Injury (e.g., neuroinflammation, hepatic ischemia/reperfusion)

Prostaglandin E2 (PGE2) is a critical lipid mediator that exhibits a wide range of activities in the context of inflammation and tissue injury. Its effects are often complex, demonstrating both pro- and anti-inflammatory properties depending on the context and the specific receptors engaged.

Neuroinflammation: In the central nervous system, PGE2 is a key player in neuroinflammatory processes. Its production is often upregulated following insults to the brain. acs.orgnih.gov The role of PGE2 in neuroinflammation is multifaceted; it can enhance edema and leukocyte infiltration, contributing to the inflammatory state. wikipedia.org However, it also displays anti-inflammatory and neuroprotective capabilities, which are primarily mediated through the EP2 and EP4 receptors on microglia. ahajournals.org Studies on PGE2 receptor antagonists show that blocking specific pathways can mitigate neuronal injury. For instance, inhibition of the EP2 receptor has been shown to be protective against excitotoxicity and can reduce neuronal damage in models of cerebral ischemia. acs.orgnih.gov Similarly, blocking the EP1 receptor can reduce hemin-induced neurotoxicity. frontiersin.org The development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, which block the production of PGE2, has shown promise in dampening neuroinflammation in both in vitro and in vivo models. acs.org

Hepatic Ischemia/Reperfusion (I/R) Injury: Hepatic I/R injury is a sterile inflammatory process that can cause significant liver damage. nih.gov The role of the PGE2 pathway in this context is complex. While some studies suggest that PGE2 released from the reperfused liver can contribute to injury, others highlight a protective role, particularly through the EP4 receptor. nih.govnih.gov Activation of the PGE2-EP4 signaling pathway has been found to inhibit hepatic I/R injury in mice. nih.gov An EP4 agonist significantly reduced serological and histological markers of liver damage, downregulated pro-inflammatory cytokines and chemokines, and inhibited neutrophil accumulation. nih.gov Conversely, a PGI2 analogue was shown to be hepatoprotective by suppressing the hepatic generation of PGE2 after reperfusion. nih.gov This indicates that the specific prostanoid balance and receptor activation are critical determinants of the outcome in hepatic I/R injury.

Model Key Findings Related to PGE2 Pathway Primary Receptors Implicated References
Neuroinflammation PGE2 enhances edema and leukocyte infiltration but can also be neuroprotective. EP2 inhibition reduces excitotoxic injury.EP1, EP2, EP4 acs.orgwikipedia.orgnih.govfrontiersin.org
Hepatic I/R Injury PGE2-EP4 signaling is protective, reducing inflammation and cell death.EP4 nih.gov
Tissue Injury (General) PGE2 is essential for the resolution of neutrophilic inflammation by promoting neutrophil reverse migration.EP4

Modulation of Organ-Specific Physiological Processes (e.g., renal ion transport, gastrointestinal cytoprotection, vascular smooth muscle tone)

PGE2 analogs play a crucial role in maintaining homeostasis in various organs through the modulation of specific physiological processes.

Renal Ion Transport: In the kidney, PGE2 is the most abundant prostanoid and influences a wide range of functions, including renal hemodynamics and tubular ion transport. rupress.orgnih.gov Its effects can be contradictory depending on the specific region of the nephron and the receptors involved. rupress.org For instance, PGE2 can reduce sodium absorption in the renal medulla. rupress.org However, studies using cultured cortical collecting duct (CCD) cells have shown that PGE2 can stimulate the epithelial sodium channel (ENaC), thereby increasing sodium transport, via the EP4 receptor. rupress.orgnih.gov PGE2 can also inhibit its own renal excretion by downregulating the expression of organic anion transporters (OAT1 and OAT3) in the proximal tubule, which could elevate systemic PGE2 levels during inflammatory states. nih.govpsu.edu

Gastrointestinal Cytoprotection: The protective effects of PGE2 on the gastrointestinal mucosa are well-established. karger.comresearchgate.net PGE2 analogs protect the gastric mucosa from damage caused by necrotizing agents and NSAIDs. researchgate.netalliedacademies.orgnih.gov This cytoprotective action is mediated through multiple mechanisms, including the inhibition of gastric acid secretion (via EP3 receptors) and the stimulation of mucus and bicarbonate secretion (via EP1 and EP4 receptors). karger.com In the small intestine, PGE2 analogs prevent lesions induced by NSAIDs, an effect mediated by both EP3 and EP4 receptors. alliedacademies.org Furthermore, PGE2 promotes the healing of gastric and intestinal ulcers by stimulating angiogenesis through the activation of EP4 receptors. alliedacademies.org

Vascular Smooth Muscle Tone: PGE2 is a significant regulator of vascular smooth muscle tone. wikipedia.orgnih.gov It can act as both a vasodilator and a vasoconstrictor depending on the vascular bed and the specific EP receptor subtype it activates. wikipedia.orgpsu.edu Vasodilation is typically promoted through EP2 and EP4 receptors, which increase intracellular cAMP levels. wikipedia.orgelisakits.co.uk In contrast, vasoconstriction is mediated by EP1 and EP3 receptors. wikipedia.orgpsu.edu Studies on rat tail artery muscle strips have demonstrated that PGE2 can evoke a sustained contractile response. nih.gov

Physiological Process Effect of PGE2 Analog Activation Primary Receptors Implicated References
Renal Ion Transport Stimulates ENaC-mediated sodium transport in CCD; inhibits its own renal excretion.EP4, OAT1/3 (regulation) rupress.orgnih.govnih.govpsu.edu
Gastrointestinal Cytoprotection Protects against injury, reduces acid secretion, increases mucus/bicarbonate, promotes ulcer healing.EP1, EP3, EP4 karger.comalliedacademies.org
Vascular Smooth Muscle Tone Can induce both vasodilation and vasoconstriction.EP1, EP2, EP3, EP4 wikipedia.orgnih.govpsu.eduelisakits.co.uk

Investigations into Immunomodulatory Effects in Systemic Models

PGE2 is a potent immunomodulator with predominantly immunosuppressive functions in systemic models. binasss.sa.cr It influences a wide array of immune cells, including T cells, B cells, dendritic cells (DCs), and macrophages. binasss.sa.crmdpi.comnih.gov PGE2 can suppress T cell receptor signaling and proliferation, and it limits the immune response by preventing B-lymphocyte differentiation. wikipedia.orgaai.org It shifts the balance from Th1 (pro-inflammatory) toward Th2 (anti-inflammatory) immune responses, partly by inhibiting the production of IL-12 by DCs and suppressing IL-2 production by T cells. nih.govaai.org

In the context of the tumor microenvironment, PGE2 facilitates immunosuppression, thereby promoting tumor progression. ous-research.no It can inhibit the cytotoxic effects of NK cells and promote the differentiation of immunosuppressive M2 macrophages. mdpi.comfrontiersin.org PGE2 also drives the expansion and activation of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which are key players in suppressing anti-tumor immunity. nih.govjci.org These effects are largely mediated through EP2 and EP4 receptors. binasss.sa.cr

Assessment of Hematopoietic Regulation in Vivo

PGE2 and its stable analogs are recognized as important regulators of hematopoietic stem cell (HSC) homeostasis. nih.gov Preclinical studies in both zebrafish and mice have shown that PGE2 signaling enhances the number, survival, and proliferation of HSCs. nih.govashpublications.org A stable derivative of PGE2, 16,16-dimethyl PGE2 (dmPGE2), has been shown to improve the recovery of kidney marrow following irradiation in zebrafish and to increase the frequency of long-term repopulating HSCs in mice. nih.gov

The effects of PGE2 on HSCs are mediated both directly and indirectly. The direct effect occurs through the EP4 receptor on HSCs, which, when activated, enhances their long-term reconstitution capacity. ashpublications.orgresearchgate.net Indirectly, PGE2 acts on mesenchymal progenitor cells in the bone marrow niche, stimulating them to produce cytokines and other factors that support HSC function. ashpublications.orgfrontiersin.org Administration of an EP4 agonist has been shown to facilitate the recovery of HSCs after myelosuppression induced by chemotherapy. ashpublications.orgresearchgate.net These findings highlight the potential of modulating the PGE2/EP4 pathway to enhance hematopoietic stem cell transplantation and regeneration. pnas.org

Model Effect on Hematopoiesis Mechanism/Receptor References
Zebrafish Increased HSC numbers, enhanced marrow recovery post-irradiation.PGE2 synthesis pathway nih.gov
Mouse Enhanced long-term repopulating HSCs, amplified multipotent progenitors, facilitated recovery from myelosuppression.EP4 receptor (direct on HSCs and indirect via niche cells) nih.govashpublications.orgfrontiersin.orgpnas.org

Role in Preclinical Models of Pathophysiological Processes (e.g., cancer progression, excitotoxicity)

The PGE2 signaling pathway is deeply implicated in various pathophysiological processes, notably cancer progression and neuronal excitotoxicity.

Cancer Progression: Elevated levels of PGE2 are found in numerous human cancers, and its signaling is considered a key driver of tumor progression. frontiersin.orgencyclopedia.pubmdpi.com In preclinical cancer models, PGE2 has been shown to promote tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. elisakits.co.uknih.govencyclopedia.pub It enhances cancer cell proliferation and survival while suppressing anti-tumor immunity. nih.govencyclopedia.pub For example, in mouse models of colon cancer, administration of PGE2 increases tumor burden, while inhibiting its production reduces it. frontiersin.orgjci.org These pro-tumorigenic effects are mediated through the various EP receptors. EP2 and EP4 activation, in particular, are linked to angiogenesis, immune suppression, and metastasis. nih.govencyclopedia.pub

Excitotoxicity: Excitotoxicity is a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. This is a key mechanism in conditions like ischemic stroke and other neurodegenerative diseases. acs.orgnih.gov PGE2 levels are elevated in the brain following excitotoxic insults and can exacerbate the resulting neurotoxicity. acs.orgnih.govfrontiersin.org This effect is primarily mediated through the Gs-coupled EP2 receptor. acs.orgnih.gov Pharmacological inhibition of the EP2 receptor has been demonstrated to be neuroprotective, reducing neuronal injury in both in vitro and in vivo models of excitotoxicity and cerebral ischemia. acs.orgnih.govnih.gov Studies also implicate the EP1 and EP3 receptors in contributing to excitotoxic death of specific neural cell types like oligodendrocyte precursor cells. researchgate.net

Comparative Analysis and Structure Activity Relationship Sar of Az 18,19,20 Tn Pge2

Comparative Functional Activity with Endogenous Prostaglandin (B15479496) E2

Endogenous Prostaglandin E2 (PGE2) is a principal prostanoid that mediates a wide array of physiological and pathological processes by interacting with four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. pnas.orgpnas.orgogmagazine.org.au These receptors are coupled to different intracellular signaling pathways; EP1 activation increases intracellular calcium, EP2 and EP4 stimulate adenylyl cyclase to increase cAMP levels, and EP3 typically inhibits adenylyl cyclase, leading to decreased cAMP. pnas.orgresearchgate.net This differential signaling allows PGE2 to exert diverse and sometimes opposing effects, such as smooth muscle contraction and relaxation, inflammation, fever, pain modulation, and regulation of immune responses. ogmagazine.org.aunih.gov

The functional activity of Az-18,19,20-TN-PGE2 would be defined by its specific binding affinities (Ki) and agonist potencies (EC50) at each of these EP receptor subtypes compared to PGE2. Structural modifications, such as the truncation of the omega-chain (18,19,20-trinor) and the introduction of a nitrogen-containing moiety (Az-), are designed to alter this activity profile. Typically, such modifications aim to enhance selectivity for a specific EP receptor subtype, thereby isolating a desired therapeutic effect while minimizing the broad, often undesirable, effects of endogenous PGE2. researchgate.netresearchgate.net For instance, selective activation of the EP2 or EP4 receptor is often pursued for its anti-inflammatory and tissue-regenerative properties, while EP1 or EP3 agonism can be relevant for smooth muscle contraction. researchgate.netlipidmaps.orgunimi.it The functional profile of this compound is therefore a direct consequence of how its unique structural features modulate its interaction with the binding pockets of the EP receptors relative to the natural ligand.

Comparison of Pharmacological Profiles with Other Synthesized PGE2 Analogs

To understand the unique pharmacological profile of this compound, it is instructive to compare it with other synthetic analogs where omega-chain modifications have been systematically studied.

17-phenyl trinor PGE2: This analog is characterized by the replacement of the terminal carbons of the omega-chain with a phenyl group, a modification that also results in a "trinor" (three-carbon shorter) chain. ebi.ac.ukersnet.org It is a potent and selective agonist for the EP1 and EP3 receptor subtypes. lipidmaps.orgcaymanchem.combertin-bioreagent.com In functional assays, it is slightly less potent than PGE2 in stimulating tissues like the gerbil colon and rat uterus but has demonstrated significantly higher potency in other contexts, such as being 4.4 times more potent than PGE2 as an antifertility agent in hamsters. lipidmaps.orgcaymanchem.com The phenyl group introduces a bulky, aromatic feature that enhances hydrophobic interactions within the receptor pocket, contributing to its altered selectivity and potency profile compared to the flexible alkyl chain of endogenous PGE2. lipidmaps.orgnih.gov

16-phenoxy-omega-17,18,19,20-tetranor PGE2: This compound, the active acid form of the drug Sulprostone, features a phenoxy group attached at the C16 position and a "tetranor" (four-carbon shorter) omega-chain. researchgate.netnih.gov Sulprostone is known as a potent EP3/EP1 agonist. psu.eduresearchgate.net The introduction of the phenoxy group at this position significantly influences receptor interaction. This modification, similar to the phenyl group in 17-phenyl trinor PGE2, adds a rigid, aromatic structure to the omega-chain, which can enhance binding affinity and selectivity for certain receptor subtypes, particularly EP3. nih.govpsu.edu

The hypothetical profile of this compound would be shaped by its own unique combination of a shortened omega-chain and the specific electronic and steric properties of its Az-moiety.

CompoundKey Structural FeaturesPrimary EP Receptor AgonismReported Pharmacological Effects
Prostaglandin E2 (Endogenous)Standard 20-carbon structure with alkyl omega-chainNon-selective (EP1, EP2, EP3, EP4)Broad physiological effects (inflammation, pain, smooth muscle modulation). ogmagazine.org.au
17-phenyl trinor PGE218,19,20-trinor omega-chain with a terminal phenyl groupSelective EP1/EP3 agonist. lipidmaps.orgcaymanchem.comPotent antifertility agent in hamsters; causes guinea pig ileum contraction. lipidmaps.orgcaymanchem.com
16-phenoxy-omega-17,18,19,20-tetranor PGE217,18,19,20-tetranor omega-chain with a 16-phenoxy groupPotent EP3/EP1 agonist (as Sulprostone). psu.eduUsed clinically for uterine contraction. nih.gov
This compound18,19,20-trinor omega-chain with an Az-moietyHypothetical (dependent on Az-moiety)Not yet characterized

Elucidation of Structural Determinants for EP Receptor Selectivity and Functional Potency

The structure-activity relationship (SAR) of prostaglandins (B1171923) is significantly influenced by the omega-chain (the lower side chain). researchgate.net Modifications to this chain can enhance the activity of compounds with otherwise moderate potency and can confer receptor selectivity. researchgate.netgoogle.com

The "18,19,20-trinor" (TN) designation indicates the removal of the last three carbons from the omega-chain. This shortening alters the length and flexibility of the chain, which must fit into a specific hydrophobic subpocket within the EP receptor. nih.gov Often, this truncation is combined with the addition of a terminal ring structure, such as the phenyl group in 17-phenyl trinor PGE2. This terminal ring can form additional hydrophobic interactions with residues in the receptor's binding pocket, which are unavailable to the simple alkyl chain of PGE2. nih.gov For example, in the EP3 receptor, the omega-chain is inserted deeply into a pocket, and modifications that enhance interactions in this region can increase both affinity and selectivity. nih.gov Therefore, the 18,19,20-TN modification in this compound, likely coupled with the Az-moiety, serves to optimize the fit and interactions of the omega-chain within the target EP receptor's binding site, thereby defining its potency and selectivity profile.

The term "Az-moiety" implies the incorporation of nitrogen into the structure, for instance, as an aza-group (replacement of a carbon with nitrogen), an azido (B1232118) group, or a nitrogen-containing heterocycle like a triazole or tetrazole. Such modifications are a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. nih.govtandfonline.commdpi.com

The introduction of a nitrogen-containing group like a triazole ring can have several impacts:

Altered Physicochemical Properties: Nitrogen-containing heterocycles can change the polarity, hydrogen bonding capacity, and metabolic stability of the molecule. nih.gov For example, a triazole ring can act as a bioisostere for an ester or amide group, potentially improving oral bioavailability or altering drug metabolism. nih.govtandfonline.com

New Binding Interactions: The nitrogen atoms can act as hydrogen bond acceptors, forming new polar interactions with amino acid residues in the receptor's binding pocket that are not possible with a simple alkyl or phenyl group. mdpi.com This can significantly increase binding affinity and selectivity.

Conformational Rigidity: A heterocyclic ring introduces a degree of rigidity to the omega-chain, restricting its possible conformations. This can lock the molecule into a shape that is optimal for binding to a specific receptor subtype, thus enhancing selectivity. isfcppharmaspire.com

In the context of this compound, the specific nature of the Az-moiety would be critical. If it were a triazole ring, for example, it could introduce favorable polar contacts and conformational constraints that fine-tune the compound's selectivity for a particular EP receptor, distinguishing its activity from analogs containing only phenyl or phenoxy groups. mdpi.comunisa.it

Understanding how this compound binds to its target receptor at an atomic level requires conformational analysis and computational modeling. Recent advances, including cryo-electron microscopy (cryo-EM), have provided high-resolution structures of all four EP receptor subtypes bound to PGE2. pnas.orgpnas.orgresearchgate.net These structures serve as powerful templates for computational studies.

Conformational Analysis: PGE2 is a flexible molecule that adopts a characteristic "U" or "L" shape to fit into the orthosteric binding pocket of its receptors. researchgate.netnih.gov The conformation is determined by interactions between the alpha-chain, the omega-chain, and the central cyclopentanone (B42830) ring with specific residues within the receptor. pnas.org The introduction of rigid elements, such as the Az-moiety, would restrict the conformational freedom of the omega-chain, influencing how the entire molecule presents itself to the receptor.

Computational Modeling: Molecular dynamics (MD) simulations and docking studies are used to predict the binding mode and affinity of novel ligands like this compound. researchgate.net

Docking: This technique predicts the preferred orientation of the ligand within the receptor's binding pocket, identifying key interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net

Molecular Dynamics (MD) Simulations: These simulations model the movement of the ligand and receptor atoms over time, providing insights into the stability of the ligand-receptor complex and the conformational changes the receptor undergoes upon activation. pnas.orgresearchgate.net

For this compound, computational models would be used to compare its binding to different EP receptor subtypes. These models could predict how the trinor chain and the Az-moiety together influence interactions with key residues, explaining its specific selectivity and potency and guiding the rational design of future analogs. pnas.orgresearchgate.net

Advanced Methodologies and Future Research Perspectives for Prostanoid Analog Studies

Omics Approaches in Elucidating Prostanoid Signaling Networks

The advent of "omics" technologies provides a powerful toolkit for a holistic understanding of the cellular responses to novel prostanoid analogs like Az-18,19,20-TN-PGE2. By simultaneously measuring a large number of molecules, these approaches can unveil the complex signaling networks and downstream effects of this new compound.

Transcriptomics and Proteomics Analysis in Response to this compound

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of the entire complement of proteins, can provide a detailed snapshot of the cellular changes induced by this compound. Upon treatment of relevant cell types with this novel analog, high-throughput techniques such as RNA-sequencing (RNA-Seq) and mass spectrometry-based proteomics can be employed.

These analyses would reveal which genes are up- or down-regulated and which proteins are altered in their expression or post-translational modification in response to this compound. This data is critical for identifying the specific signaling pathways activated by the compound and for understanding its functional consequences at a molecular level. For instance, phosphoproteomics, a sub-discipline of proteomics, can be particularly insightful for mapping the phosphorylation cascades downstream of the prostanoid receptors activated by this compound.

Below is a hypothetical representation of transcriptomic data following cellular treatment with this compound, showcasing potential gene expression changes.

GeneLog2 Fold Changep-valuePathway
Gene A2.50.001Inflammatory Response
Gene B-1.80.005Cell Proliferation
Gene C3.1<0.001Cytokine Signaling
Gene D-2.20.002Apoptosis

Metabolomics Profiling of Prostanoid Biosynthesis and Degradation Pathways

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can provide a functional readout of the physiological state. In the context of this compound, metabolomic profiling can be used to understand its influence on the biosynthesis and degradation of endogenous prostanoids and other related lipid mediators.

By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can quantify the levels of various prostanoids and their metabolites in biological samples following treatment with this compound. This would reveal if the analog alters the activity of enzymes involved in the prostanoid synthesis cascade, such as cyclooxygenases (COX) and prostaglandin (B15479496) synthases, or the enzymes responsible for their breakdown. Such information is crucial for understanding the full spectrum of the analog's effects beyond its direct receptor interactions.

Targeted Gene Editing and Receptor Knockout/Knock-in Models for Functional Validation in Vivo

To definitively determine the in vivo functions of this compound and to identify its specific receptor targets, the use of genetically engineered animal models is indispensable.

Targeted gene editing technologies, most notably the CRISPR-Cas9 system, have revolutionized the ability to create precise modifications in the genome. To study this compound, researchers can generate knockout mouse models for each of the four PGE2 receptor subtypes (EP1, EP2, EP3, and EP4). By administering this compound to these knockout mice and comparing their physiological responses to wild-type mice, it is possible to pinpoint which receptor(s) are essential for mediating the analog's effects. For example, if a particular physiological response to this compound is absent in EP2 knockout mice, it strongly suggests that the compound acts through the EP2 receptor.

Furthermore, knock-in models can be generated where the endogenous prostanoid receptors are replaced with versions containing specific mutations or tags. These models can be invaluable for studying the specific molecular interactions between this compound and its target receptor, as well as for tracking the receptor's localization and trafficking within the cell upon ligand binding.

Computational Drug Design and Chemoinformatics in the Development of Next-Generation Analogs

Computational approaches play a crucial role in the rational design and optimization of novel prostanoid analogs. These in silico methods can accelerate the drug discovery process by predicting the properties of new molecules before they are synthesized.

Computational drug design techniques, such as molecular docking, can be used to simulate the interaction between a library of virtual prostanoid analog structures and the three-dimensional structures of the prostanoid receptors. This allows for the prediction of binding affinities and the identification of key molecular interactions, guiding the design of analogs with improved potency and selectivity for a specific receptor subtype.

Chemoinformatics involves the use of computational and informational techniques to a wide range of problems in the field of chemistry. In the context of developing next-generation analogs of this compound, chemoinformatic tools can be used to analyze structure-activity relationships (SAR) from existing data. By identifying the chemical features that are critical for a desired biological activity, researchers can design new analogs with enhanced therapeutic properties and reduced off-target effects.

Computational MethodApplication in Prostanoid Analog Development
Molecular DockingPredicts the binding mode and affinity of new analogs to prostanoid receptors.
Molecular DynamicsSimulates the dynamic behavior of the receptor-ligand complex over time.
QSAR ModelingDevelops mathematical models to predict the biological activity of new analogs based on their chemical structure.
Virtual ScreeningScreens large libraries of virtual compounds to identify potential new prostanoid receptor modulators.

Integration with Novel Delivery Systems for Targeted Research Applications

The effective use of prostanoid analogs like this compound in research and potentially in future therapeutic applications often requires sophisticated delivery systems to ensure that the compound reaches its target site of action in a controlled and sustained manner.

Novel delivery systems such as liposomes and nanoparticles can encapsulate prostanoid analogs, protecting them from degradation in the bloodstream and facilitating their delivery to specific tissues or cell types. These carriers can be further modified with targeting ligands, such as antibodies or peptides, to enhance their specificity.

Hydrogels are another promising delivery vehicle. These are three-dimensional networks of polymers that can absorb large amounts of water and can be designed to release an encapsulated drug in response to specific stimuli, such as changes in pH or temperature. For research applications, injectable hydrogels loaded with this compound could be used to achieve localized and sustained delivery of the compound to a specific tissue in an animal model, allowing for a more precise investigation of its local effects.

The integration of this compound with these advanced delivery systems will be crucial for maximizing its research potential and for paving the way for its possible translation into clinical applications.

Ethical Considerations in Preclinical Prostanoid Research

Adherence to Guidelines for Responsible Conduct of Research with Animal Models

The use of animal models in preclinical prostanoid research is a privilege that comes with significant ethical responsibilities. caymanchem.comnih.gov Researchers are obligated to adhere to strict guidelines that prioritize animal welfare and ensure the scientific validity of their studies. nih.gov A cornerstone of these ethical considerations is the "3Rs" principle: Replacement, Reduction, and Refinement. ebi.ac.uk

Replacement encourages the use of non-animal methods whenever possible, such as cell cultures or computer modeling. nih.govebi.ac.uk

Reduction focuses on minimizing the number of animals used to obtain statistically significant data. ebi.ac.uk

Refinement aims to modify experimental procedures to lessen any potential pain, suffering, or distress to the animals. ebi.ac.uk

Institutional Animal Care and Use Committees (IACUCs) or equivalent ethical review boards play a crucial role in overseeing and approving research protocols involving animals. caymanchem.comnih.govebi.ac.uk These committees are tasked with ensuring that all proposed experiments are ethically justified and comply with national and international regulations, such as the Animal Welfare Act. nih.gov The scientific purpose of each preclinical trial must be clearly articulated, with the potential benefits to human health or scientific knowledge outweighing any harm to the animals. ebi.ac.uk

Furthermore, responsible conduct extends to the daily care and monitoring of research animals. This includes providing appropriate living conditions and ensuring that all procedures are performed with adequate sedation, analgesia, or anesthesia to minimize discomfort. nih.gov Investigators also have a responsibility for the post-procedural care of the animals. nih.gov Continuous ethical monitoring throughout a study is essential to uphold these standards. ebi.ac.uk

Ensuring Reproducibility and Transparency in Preclinical Study Design and Reporting

A significant concern within the scientific community is the reproducibility of preclinical research. wikipedia.orgcaymanchem.com To address this, there is a growing emphasis on transparency and rigor in study design and reporting. wikipedia.orgcaymanchem.com This is crucial for building trust in the scientific process and for ensuring that research findings are reliable and can be independently verified. nih.govebi.ac.uk

Key elements to enhance reproducibility and transparency include:

Robust Study Design : Preclinical studies should be meticulously designed to minimize bias. This includes the use of randomization, blinding of investigators to group assignments, and a clear definition of inclusion and exclusion criteria for data. An appropriate sample size should be calculated before the study begins to ensure adequate statistical power.

Transparent Reporting : Journals and funding agencies are increasingly advocating for comprehensive and transparent reporting of preclinical research. This involves providing detailed descriptions of the methodology, including the statistical methods used. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a checklist to ensure that key information is included in publications. Some journals have adopted policies with no or generous limits on the length of methods sections to facilitate thorough reporting.

Data and Material Sharing : To facilitate verification and further research, investigators are encouraged to share their raw data and research materials. This can be achieved through deposition in public repositories. Openly sharing both positive and negative results is also critical to prevent unnecessary duplication of experiments. nih.gov

Pre-registration of Studies : The pre-registration of study protocols, similar to the practice in clinical trials, is another measure to increase transparency and reduce reporting bias. nih.gov

By embracing these ethical principles and practices, the scientific community can ensure that preclinical prostanoid research is conducted responsibly, humanely, and in a manner that produces high-quality, reproducible scientific knowledge.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Az-18,19,20-TN-PGE2, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves stereoselective enzymatic or chemical modification of precursor prostaglandins. Key steps include:

  • Reaction Conditions : Use of anhydrous solvents (e.g., THF or DCM) under inert gas to prevent oxidation .
  • Purification : Column chromatography (silica gel, gradient elution) followed by HPLC for chiral separation .
  • Validation : Purity is assessed via LC-MS (mass accuracy < 2 ppm) and ¹H/¹³C NMR (chemical shift alignment with reference spectra). Include retention time and spectral data in supplementary materials for reproducibility .

Q. How should researchers design initial dose-response experiments to assess this compound’s biological activity?

  • Methodological Answer :

  • Framework : Apply the PICO (Population, Intervention, Comparison, Outcome) model:
  • Population : Target cell lines or tissues (e.g., cancer vs. normal cells).
  • Intervention : Dose ranges (1 nM–10 µM) based on prior prostaglandin studies.
  • Comparison : Negative controls (vehicle) and positive controls (e.g., PGE2).
  • Outcome : IC₅₀ values, apoptosis markers (e.g., caspase-3 activation).
  • Data Analysis : Use nonlinear regression (GraphPad Prism) for dose-response curves and ANOVA for inter-group comparisons .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor binding affinity be resolved?

  • Methodological Answer : Contradictions often arise from assay variability. Strategies include:

  • Comparative Analysis : Replicate experiments using orthogonal methods (e.g., SPR vs. radioligand binding assays).
  • Statistical Evaluation : Calculate inter-laboratory variability (e.g., Cochran’s Q test) and report confidence intervals .
  • Contextual Factors : Document buffer composition (e.g., Mg²⁺ concentration affects GPCR stability) and temperature .

Q. What computational approaches are suitable for modeling this compound’s interaction with EP3 receptors?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using GROMACS or AMBER with lipid-embedded receptor models.
  • Docking Studies : AutoDock Vina for binding pose prediction; validate with mutagenesis data.
  • Limitations : Address force field inaccuracies by cross-referencing experimental ΔG values from ITC .

Q. How should researchers design a study to investigate this compound’s off-target effects in vivo?

  • Methodological Answer :

  • Experimental Framework :
Component Details
Model System Knockout mice (EP3⁻/⁻) to isolate receptor-specific effects .
Dosing Regimen Chronic vs. acute administration; monitor pharmacokinetics (Cmax, t₁/₂).
Endpoint Analysis Transcriptomics (RNA-seq) of non-target tissues; serum cytokine profiling.
  • Ethics & Reproducibility : Follow NIH preclinical guidelines for sample size justification and blinding .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing time-dependent effects of this compound in longitudinal studies?

  • Methodological Answer :

  • Mixed-Effects Models : Account for repeated measures and individual variability (e.g., R lme4 package).
  • Survival Analysis : Kaplan-Meier curves with log-rank tests for mortality/toxicity endpoints.
  • Data Transparency : Share raw data in repositories (e.g., Zenodo) with metadata templates .

Q. How can researchers address low reproducibility in this compound’s anti-inflammatory assays?

  • Methodological Answer :

  • Standardization : Adopt BRENDA database protocols for enzyme activity assays.
  • Negative Controls : Include LPS-stimulated cells without treatment to baseline cytokine levels.
  • Peer Review : Pre-register protocols on platforms like Open Science Framework to reduce bias .

Experimental Design & Optimization

Q. What strategies optimize this compound’s stability in cell culture media?

  • Methodological Answer :

  • Additives : Use fatty acid-free BSA (0.1%) to prevent nonspecific binding.
  • Temperature : Store working solutions on ice; limit exposure to light (UV-sensitive).
  • Validation : Measure degradation via LC-MS at 0, 6, 12, and 24-hour intervals .

Q. How to balance mechanistic depth and translational relevance when studying this compound?

  • Methodological Answer :

  • Dual Approach :

Basic Science : CRISPR screening to identify downstream signaling nodes (e.g., MAPK/NF-κB).

Translational : Patient-derived organoids to assess clinical relevance .

  • Funding Alignment : Align aims with NIH R01 criteria (significance, innovation, approach) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.